MEDICA16

Lipid Metabolism Hepatocyte Culture Inhibitor Profiling

Researchers studying the metabolic syndrome-cardiovascular disease continuum face a lack of single-agent probes that concurrently suppress hepatic lipogenesis and enhance insulin sensitivity. MEDICA16 solves this by inhibiting ATP-citrate lyase (Ki=16 μM) while selectively agonizing GPR40 (pEC50 5.5-5.9), with no GPR120 cross-reactivity. Its CoA metabolite further blocks acetyl-CoA carboxylase (Ki=2 μM), achieving coordinated dual-site blockade. In JCR:LA-cp rats, 0.25% dietary MEDICA16 reduced VLDL-triacylglycerol by 70% (P<0.001) and attenuated atherosclerotic lesion severity (P<0.01). Supplied as ≥98% pure crystalline solid; stored at -20°C; shipped at ambient or blue ice. Bulk quantities available upon request.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 87272-20-6
Cat. No. B1663736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEDICA16
CAS87272-20-6
Synonyms3,3,14,14-tetramethylhexanedecanedioic acid
MEDIC-16
MEDICA 16
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)
InChIKeyHYSMCRNFENOHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MEDICA16: Dual ACLY Inhibitor and GPR40 Agonist


MEDICA16 (3,3,14,14-tetramethylhexadecanedioic acid) is a synthetic α,ω-dicarboxylic acid that functions as an ATP-citrate lyase (ACLY) inhibitor and a free fatty acid receptor 1 (FFA1/GPR40) agonist [1]. It also exhibits partial agonist activity at GPR120 and inhibits acetyl-CoA carboxylase (ACC) activity [2]. The compound has been investigated for its hypolipidemic, antidiabetogenic, and anti-obesity effects in rodent models, demonstrating oral activity and the ability to reduce plasma triacylglycerol levels and improve insulin sensitivity [3].

Why MEDICA16 Cannot Be Replaced by Generic Alternatives


MEDICA16 occupies a unique pharmacological space due to its simultaneous inhibition of ACLY and agonism at GPR40, coupled with its specific structural features as a gem-dimethyl-substituted long-chain dicarboxylic acid [1]. Unlike selective ACLY inhibitors (e.g., bempedoic acid) that target only cholesterol synthesis, or pure GPR40 agonists (e.g., TAK-875) that focus solely on insulin secretion, MEDICA16 exerts a dual mechanism that concurrently suppresses hepatic lipogenesis and enhances peripheral insulin sensitivity [2]. Within the MEDICA homologous series (C14–C22), MEDICA16 (C20 chain) demonstrated the maximal inhibition of fatty acid and cholesterol synthesis, highlighting that even minor structural deviations within the same chemical class yield significantly different in vitro and in vivo efficacy [3]. Generic substitution with alternative ACLY inhibitors or FFA1 agonists would fail to replicate this specific polypharmacology and the consequent integrated metabolic phenotype observed in rodent models of insulin resistance and hyperlipidemia.

Quantitative Differentiation Against Key Comparators


Superior Lipogenesis Inhibition Among MEDICA Homologs

In a homologous series of β,β′-methyl-substituted C14–C22 α,ω-dicarboxylic acids, MEDICA16 (C20 chain) produced the maximum inhibition of lipogenesis in cultured rat hepatocytes [1]. The study directly compared MEDICA14, MEDICA16, MEDICA18, and MEDICA22, quantifying their effects on ³H₂O and acetate incorporation into fatty acids and cholesterol.

Lipid Metabolism Hepatocyte Culture Inhibitor Profiling

High-Affinity Competitive ACLY Inhibition

MEDICA16 competitively inhibits rat liver ATP-citrate lyase (ACLY) with respect to the substrate citrate, exhibiting a Ki substantially lower than the enzyme's Km for citrate, indicating high-affinity binding [1]. This demonstrates potent blockade of the enzyme's active site.

Enzymology ACLY Inhibition Kinetic Analysis

Functional Selectivity for GPR40 Over GPR120

Unlike many fatty acid analogs that non-selectively activate both GPR40 and GPR120, MEDICA16 demonstrates functional selectivity in a direct comparative cellular assay [1]. When tested in cells expressing either receptor, MEDICA16 selectively induced a calcium response in GPR40-expressing cells but showed no detectable activation of GPR120-expressing cells in the same assay system.

GPCR Pharmacology FFA1/GPR40 Receptor Selectivity

In Vivo Reduction of VLDL-Triacylglycerol and ApoC-III

In vivo administration of MEDICA16 to normal rats produces a pronounced and sustained reduction in plasma VLDL-associated triacylglycerols and cholesterol, mechanistically linked to a substantial suppression of apolipoprotein C-III [1]. This hypolipidemic effect is quantitatively robust and is accompanied by a favorable shift in the lipoprotein profile.

Lipoprotein Metabolism In Vivo Pharmacology Hypertriglyceridemia

Long-Term Atherosclerosis Suppression in an Insulin-Resistant Model

Chronic (33-week) dietary administration of MEDICA16 to atherosclerosis-prone, insulin-resistant JCR:LA-cp rats resulted in significant reductions in both plasma VLDL hypertriglyceridemia and the severity of advanced cardiovascular pathology [1]. This demonstrates that the acute hypolipidemic effects translate into long-term protection against disease endpoints in a relevant preclinical model.

Cardiovascular Disease Atherosclerosis Insulin Resistance

Potent ACC Inhibition via CoA Thioester Metabolite

Beyond ACLY, MEDICA16 is metabolically converted to its CoA thioester (MEDICA16-CoA), which acts as a high-affinity dead-end inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme of fatty acid synthesis [1]. This dual inhibition of both ACLY (substrate supply) and ACC (committed step) represents a coordinated blockade of lipogenesis.

Enzymology ACC Inhibition Metabolism

Validated Research Application Scenarios


Dissecting ACLY in Hepatic Lipogenesis and VLDL Secretion

Researchers studying the contribution of ATP-citrate lyase to hepatic lipid synthesis can use MEDICA16 as a validated chemical probe. The compound's high-affinity competitive inhibition of ACLY (Ki = 16 μM vs. Km = 800 μM for citrate) and its maximal efficacy among MEDICA homologs in suppressing hepatocyte lipogenesis (50% reduction at 0.08 mM) make it an optimal tool for dissecting ACLY-dependent metabolic fluxes. The in vivo correlate—70–80% reduction in plasma VLDL-triacylglycerol—provides a robust phenotypic readout for target engagement and downstream pathway analysis [1] [2].

Investigating GPR40-Specific Signaling Pathways

For studies requiring selective activation of FFA1/GPR40 without confounding GPR120-mediated effects, MEDICA16 offers functional selectivity validated in direct comparative cellular assays. Its ability to induce calcium mobilization exclusively in GPR40-expressing cells (pEC50 = 5.5–5.9) while showing no detectable response in GPR120-expressing cells (pEC50 < 5.0) makes it a superior probe compared to non-selective fatty acid ligands like GW9508 or endogenous fatty acids. This selectivity is essential for accurately attributing phenotypic outcomes (e.g., insulin secretion, GLP-1 release, anti-inflammatory effects) to GPR40 activation [1].

Modeling Integrated Intervention in Insulin Resistance and Atherosclerosis

MEDICA16 is uniquely suited for preclinical studies aiming to evaluate the therapeutic impact of simultaneous lipid-lowering and insulin-sensitizing mechanisms on cardiovascular endpoints. The long-term (33-week) study in JCR:LA-cp rats demonstrated that dietary MEDICA16 (0.25% w/w) reduces VLDL hypertriglyceridemia by 70% (P<0.001) and significantly attenuates both atherosclerotic lesion severity (P<0.01) and myocardial lesion incidence (P<0.01). This established disease-modifying efficacy in a relevant model supports the use of MEDICA16 in programs targeting the metabolic syndrome-cardiovascular disease continuum [1].

Achieving Coordinated ACLY and ACC Lipogenesis Blockade

Experiments designed to achieve maximal suppression of de novo fatty acid and cholesterol synthesis should prioritize MEDICA16 due to its dual mechanism of action. MEDICA16 directly inhibits ACLY (Ki = 16 μM), reducing the supply of cytosolic acetyl-CoA, while its intracellular metabolite MEDICA16-CoA acts as a potent dead-end inhibitor of ACC (Ki = 2 μM for the carboxylated enzyme form). This coordinated blockade at two sequential, rate-limiting steps in the lipogenic pathway is a distinctive feature not shared by selective ACLY or ACC inhibitors, making MEDICA16 the compound of choice for pharmacological dissection of the lipogenic cascade [1] [2].

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